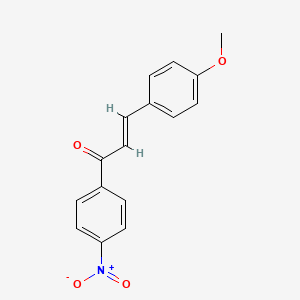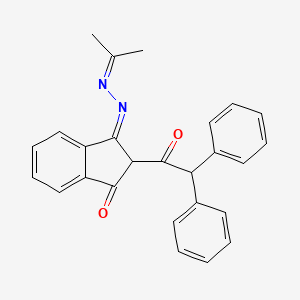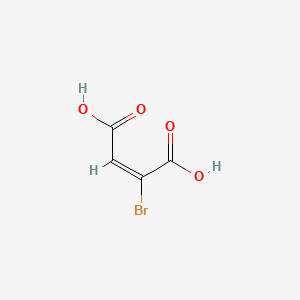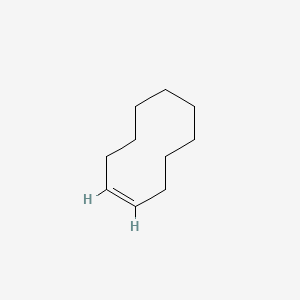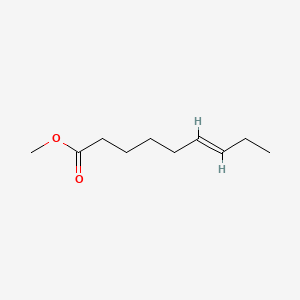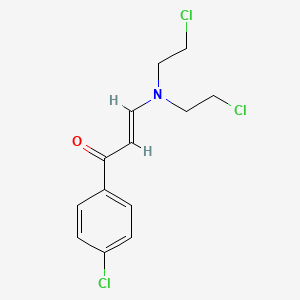
2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)-
Overview
Description
2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)-, also known as Nitrogen Mustard, is a chemical compound that has been used in scientific research for many years. It is a type of alkylating agent that is known for its ability to damage DNA and prevent cell division.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- involves the formation of covalent bonds with DNA, which leads to the formation of cross-links between DNA strands. This cross-linking prevents DNA replication and cell division, which ultimately leads to cell death. This mechanism of action has been studied extensively in scientific research and has been shown to be effective against cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- include DNA damage, cell cycle arrest, and apoptosis. DNA damage occurs when 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- Mustard forms covalent bonds with DNA, which leads to the formation of cross-links between DNA strands. Cell cycle arrest occurs when the damaged DNA triggers a response that stops the cell from dividing. Apoptosis occurs when the damaged cell is programmed to die.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- in lab experiments include its ability to damage DNA and prevent cell division, which makes it a potential treatment for cancer. It has been used in many studies to test its effectiveness against different types of cancer cells. The limitations of using 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- Mustard in lab experiments include its toxicity and potential harm to researchers. It is important to handle this compound with care and follow proper safety procedures.
Future Directions
There are many future directions for research involving 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)-. One direction is to study its effectiveness against different types of cancer cells and to develop new treatments based on its mechanism of action. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research could be done to explore the potential use of 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- Mustard in other areas of medicine, such as gene therapy and immunotherapy.
Conclusion
In conclusion, 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)-, also known as 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- Mustard, is a chemical compound that has been used in scientific research for many years. It is a type of alkylating agent that is known for its ability to damage DNA and prevent cell division. This paper has discussed the synthesis method of 2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- Mustard, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in the treatment of cancer and other medical applications.
Scientific Research Applications
2-Propen-1-one, 3-(bis(2-chloroethyl)amino)-1-(4-chlorophenyl)- has been used in scientific research to study its effects on cancer cells. It is known for its ability to damage DNA and prevent cell division, which makes it a potential treatment for cancer. It has been used in many studies to test its effectiveness against different types of cancer cells, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
(E)-3-[bis(2-chloroethyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl3NO/c14-6-9-17(10-7-15)8-5-13(18)11-1-3-12(16)4-2-11/h1-5,8H,6-7,9-10H2/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDSRWXFVRHRQS-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CN(CCCl)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/N(CCCl)CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20266-88-0 | |
| Record name | NP 130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020266880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



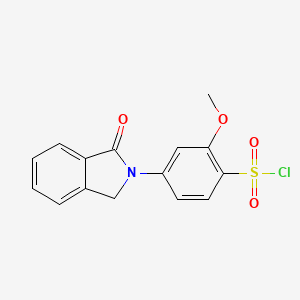
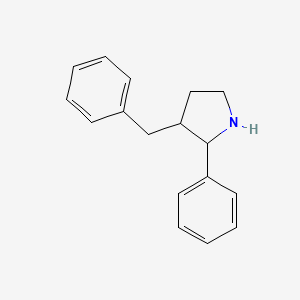
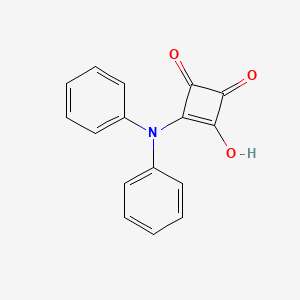

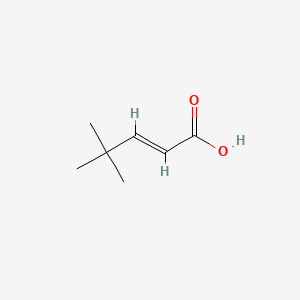

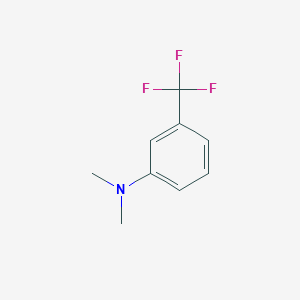
![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)
